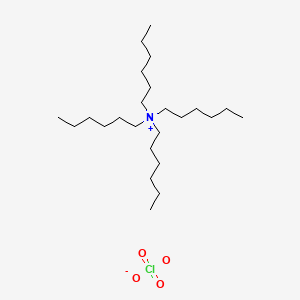

Tetra-n-hexylammonium perchlorate

描述

准备方法

Synthetic Routes and Reaction Conditions: Tetra-n-hexylammonium perchlorate can be synthesized by reacting tetrahexylammonium hydroxide with perchloric acid. The reaction typically involves mixing cold, dilute perchloric acid with cold tetrahexylammonium hydroxide, leading to the formation of a white precipitate .

Industrial Production Methods: While specific industrial production methods for tetrahexylammonium perchlorate are not widely documented, the general approach involves the careful handling of perchloric acid due to its highly reactive and potentially explosive nature .

化学反应分析

Types of Reactions: Tetra-n-hexylammonium perchlorate primarily undergoes substitution and decomposition reactions. In the presence of nucleophilic solvents or electrolytes, it can participate in two-electron oxidation processes .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve tertiary phosphine and phosphite nucleophiles, leading to the substitution of the perchlorate ion.

Decomposition Reactions: These reactions can occur under electrochemical conditions, where the compound decomposes to form free hexyl groups and other by-products.

Major Products: The major products formed from these reactions include substituted ammonium salts and free hexyl groups .

科学研究应用

Chemical Properties and Characteristics

- Molecular Formula : CHClNO

- Molecular Weight : 454.13 g/mol

- Physical Form : Crystalline solid

- Solubility : Soluble in polar organic solvents

- Hazard Classification : Strong oxidizer; requires careful handling due to potential irritancy and reactivity .

Electrolytes in Electrochemical Cells

This compound is widely used as an electrolyte in electrochemical cells. Its ionic properties facilitate the conduction of electricity, making it valuable for applications in batteries and supercapacitors. The compound's ability to form ionic liquids enhances its electrochemical performance, providing high thermal stability and a wide electrochemical window .

Phase Transfer Catalysis

This compound has been investigated for its role as a phase transfer catalyst, which facilitates reactions between organic and aqueous phases. Its bulky structure allows it to effectively transport ions across phases, enhancing the efficiency of various chemical reactions, particularly in organic synthesis .

Ion Exchange Reactions

This compound can dissociate into tetra-n-hexylammonium cations and perchlorate anions in aqueous solutions. This property enables it to participate in ion-exchange processes, influencing the solubility and reactivity of other substances in mixed solvent systems. Studies have shown its effectiveness in complexation reactions with various ions .

Material Science Applications

In material science, this compound is utilized for synthesizing advanced materials due to its unique ionic properties. It has been explored for creating ionic liquids with desirable characteristics such as non-flammability and high thermal stability, making it suitable for applications in nanotechnology and polymer science .

Case Study 1: Electrochemical Performance

A study investigated the use of this compound as an electrolyte in lithium-ion batteries. The results showed that incorporating this compound improved the conductivity and cycling stability of the battery cells compared to conventional electrolytes. The enhanced ionic mobility contributed to better overall performance during charge-discharge cycles.

Case Study 2: Ion Exchange Efficiency

Research focused on the ion-exchange properties of this compound demonstrated its effectiveness in removing heavy metal ions from contaminated water sources. The study highlighted its ability to selectively bind with lead and cadmium ions, showcasing its potential for environmental remediation applications.

作用机制

The mechanism of action of tetrahexylammonium perchlorate involves its ability to dissociate into tetrahexylammonium and perchlorate ions in solution. These ions can interact with various molecular targets, including metal complexes and organic molecules, facilitating electrochemical reactions .

相似化合物的比较

- Tetramethylammonium perchlorate

- Tetraethylammonium perchlorate

- Tetrabutylammonium perchlorate

Comparison: Tetra-n-hexylammonium perchlorate is unique due to its longer alkyl chains, which enhance its solubility in organic solvents compared to its shorter-chain counterparts . This property makes it particularly useful in non-aqueous electrochemical applications .

生物活性

Tetra-n-hexylammonium perchlorate (THAP), with the chemical formula and CAS number 4656-81-9, is a quaternary ammonium compound that has garnered attention for its unique biological and chemical properties. This article reviews the biological activity of THAP, focusing on its interactions at the cellular level, effects on enzymatic reactions, and implications for human health.

THAP is characterized by its large hydrophobic alkyl chains, which contribute to its unique behavior in biological systems. The molecular weight of THAP is approximately 454.13 g/mol, and it exists as a crystalline solid. The structure of THAP allows it to interact with biological membranes and proteins, influencing various biochemical pathways.

The primary biological activity of THAP is linked to its role as a hydrophobic cation in electrochemical reactions, particularly in catalysis involving platinum electrodes. Research indicates that the presence of tetra-n-hexylammonium cations significantly enhances the oxygen reduction reaction (ORR) on platinum surfaces. Studies show that the activity on Pt(111) in the presence of THAP is up to eight times higher than that without this cation, highlighting its potential as an efficient catalyst in fuel cells .

Table 1: Comparative ORR Activity of this compound

| Cation Type | ORR Activity (Relative) |

|---|---|

| No Cation | 1 |

| Tetra-n-hexylammonium (THA) | 8 |

| Tetra-butylammonium (TBA) | 4 |

| Other Cations | Varies |

Effects on Thyroid Function

Perchlorate ions, including those derived from THAP, are known to inhibit the sodium-iodide symporter (NIS), which plays a crucial role in iodide uptake by the thyroid gland. This competitive inhibition can lead to decreased production of thyroid hormones and . Clinical studies have demonstrated that exposure to perchlorate can result in thyroid dysfunction, particularly in individuals with low iodine intake or pre-existing thyroid conditions .

Case Study: Perchlorate Exposure and Thyroid Health

A review of clinical data indicates that long-term exposure to perchlorate can lead to hypothyroidism, especially in vulnerable populations such as pregnant women and infants. In one study, individuals exposed to perchlorate showed significant decreases in serum thyroid hormone levels compared to unexposed controls .

Hydrophobicity and Biological Interactions

The hydrophobic nature of THAP allows it to influence membrane dynamics and protein interactions within biological systems. Its ability to alter membrane permeability can affect cellular uptake mechanisms and enzymatic activity. For instance, THAP has been shown to modulate the activity of certain enzymes by altering their conformational states through hydrophobic interactions .

Toxicological Considerations

While THAP exhibits beneficial catalytic properties, its biological effects raise concerns regarding toxicity. Chronic exposure to perchlorate compounds has been associated with adverse health effects due to their impact on endocrine function. Regulatory agencies have established reference doses for perchlorate exposure based on its potential to disrupt thyroid function .

Table 2: Toxicological Data for Perchlorate Compounds

| Parameter | Value |

|---|---|

| Reference Dose (RfD) | 0.0007 mg/kg/day |

| Inhibition Constant | 0.4 - 24 µmol |

| Affected Population | Pregnant women, children |

属性

IUPAC Name |

tetrahexylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.ClHO4/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;2-1(3,4)5/h5-24H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCKPGXHGKSGOS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20256-54-6 (Parent) | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004656819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8063545 | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4656-81-9 | |

| Record name | Tetrahexylammonium perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4656-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004656819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of tetrahexylammonium perchlorate in electrochemical studies?

A1: Tetrahexylammonium perchlorate (THAP) often serves as a supporting electrolyte in electrochemical studies, particularly in non-aqueous solvents like dimethylformamide (DMF) [, , ]. Its bulky, hydrophobic cation allows for a wider potential window compared to smaller electrolytes, facilitating the study of redox reactions occurring at more extreme potentials [].

Q2: How does the cation size of tetraalkylammonium salts influence their behavior in pyridine?

A2: Research suggests that the electrostatic Gibbs free energy (ΔGel) of tetraalkylammonium ions in pyridine increases with the size of the cation (tetraethylammonium < tetrabutylammonium < tetrahexylammonium < tetradodecylammonium) []. This trend is attributed to variations in ion-solvent interactions, influenced by the cation size.

Q3: Can tetrahexylammonium perchlorate be used in biphasic systems, and if so, how does it affect electrochemical processes?

A3: Yes, tetrahexylammonium perchlorate can be employed in biphasic systems involving water and an immiscible organic solvent []. Notably, when used in a liquid thin layer system with benzonitrile (BN) and an aqueous phase, the perchlorate anion exhibits a common ion effect. This effect leads to suppression of the dissociated proton concentration within the BN layer when the aqueous phase contains perchloric acid [].

Q4: Are there any studies examining the thermal properties of tetrahexylammonium perchlorate?

A4: Yes, adiabatic calorimetry studies on tetrahexylammonium perchlorate reveal several phase transitions. The compound undergoes fusion at 379.18 K and exhibits three additional solid-solid transitions at lower temperatures (333.57 K, 355.91 K, and 367.51 K) []. These transitions are attributed to various molecular motions, including ionic melting, reorientation of perchlorate anions, and "melting" of the hexyl groups.

Q5: How does tetrahexylammonium perchlorate compare to other electrolytes in terms of influencing electrochemical reactions at a liquid|liquid interface?

A5: Interestingly, replacing tetrahexylammonium perchlorate with a room temperature ionic liquid (RTIL) in certain biphasic systems can alter the ion transfer mechanism during electrochemical reactions. While THAP promotes anion transfer, the presence of an RTIL instead favors cation transfer during the reduction of fullerene C60 [].

Q6: Has tetrahexylammonium perchlorate been used in analytical applications?

A6: Yes, tetrahexylammonium perchlorate has proven useful in developing an electrochemical method for simultaneously determining the antioxidants propyl gallate (PG) and tert-butylhydroquinone (TBHQ) in biodiesel []. This method, employing differential pulse voltammetry at a platinum ultramicroelectrode, offers a direct and cost-effective approach for quantifying these antioxidants in a non-aqueous medium.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。